molecular formula C18H13F2N3O2 B12553139 7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide CAS No. 155202-16-7

7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B12553139
CAS No.: 155202-16-7
M. Wt: 341.3 g/mol
InChI Key: LRRMMDLRIBPLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography has been instrumental in resolving the three-dimensional structure of 7-fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide. The compound crystallizes in the triclinic space group $$ P\overline{1} $$, with two distinct molecules in the asymmetric unit. The benzimidazole core (N1/C1–C6/N2/C11) exhibits near-planarity, with a maximum deviation of 0.042 Å at the C6 position. The pyrido ring adopts an envelope conformation, characterized by a puckering amplitude $$ Q = 0.4933 \, \text{Å} $$ and phase angles $$ \theta = 52.81^\circ $$, $$ \phi = 182.3^\circ $$.

Key bond lengths include:

  • C3–N1: 1.367 Å
  • C11–N2: 1.314 Å
  • C9–O1 (carbonyl): 1.221 Å

The dihedral angle between the benzimidazole and pyrido rings measures 12.7°, indicating moderate conjugation between the aromatic systems. Intermolecular interactions dominate the crystal packing, with O–H⋯N hydrogen bonds (2.891 Å) and C–H⋯O contacts (3.102 Å) forming layered architectures parallel to the $$ bc $$-plane.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared Spectroscopy reveals critical functional groups:

  • Strong absorption at 1685 cm$$^{-1}$$ ($$ \nu_{\text{C=O}} $$)
  • Peaks at 1540 cm$$^{-1}$$ ($$ \nu{\text{C=N}} $$) and 1240 cm$$^{-1}$$ ($$ \nu{\text{C-F}} $$)

Nuclear Magnetic Resonance Spectroscopy :

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$):
    • δ 8.72 (d, $$ J = 4.8 \, \text{Hz} $$, H-1)
    • δ 7.85–7.21 (m, aromatic H)
    • δ 4.32 (s, OCH$$2$$CH$$3$$)
  • $$ ^{13}\text{C NMR} $$:
    • 165.4 ppm (C=O)
    • 152.1 ppm (C-F)

Mass Spectrometry :

  • High-resolution ESI-MS: $$ m/z $$ 399.1394 [M+H]$$^+$$ (calc. 399.1394)
  • Fragmentation pattern:
    • Loss of CO (28 Da) at $$ m/z $$ 371
    • Cleavage of ethoxymethyl group (59 Da)

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic properties:

Parameter Value
HOMO Energy (eV) -6.24
LUMO Energy (eV) -2.17
Band Gap (eV) 4.07
Dipole Moment (Debye) 3.89

The electrostatic potential map shows electron density localization at:

  • Carbonyl oxygen ($$ V_{\text{min}} = -0.152 \, \text{a.u.} $$)
  • Fluorine atoms ($$ V_{\text{min}} = -0.098 \, \text{a.u.} $$)

Frontier molecular orbital analysis indicates nucleophilic attack susceptibility at C4 and electrophilic regions near N2.

Comparative Analysis of Tautomeric Forms

The compound exhibits three dominant tautomers due to proton migration within the benzimidazole-pyrido system:

  • Keto Form (Dominant) :

    • Stability: ΔG = 0 kcal/mol
    • Characterized by C3=O and N1–H groups
  • Enol Tautomer :

    • Stability: ΔG = +3.2 kcal/mol
    • Features C3–OH and N1=C2 conjugation
  • Imino Form :

    • Stability: ΔG = +5.8 kcal/mol
    • Involves proton transfer to N2

Tautomeric equilibrium constants ($$ K_T $$) were calculated using the Schrödinger Suite:

  • $$ K_{keto/enol} = 10^{2.1} $$
  • $$ K_{keto/imino} = 10^{4.7} $$

Properties

CAS No.

155202-16-7

Molecular Formula

C18H13F2N3O2

Molecular Weight

341.3 g/mol

IUPAC Name

7-fluoro-N-(2-fluorophenyl)-3-hydroxy-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C18H13F2N3O2/c19-10-5-6-14-13(9-10)21-17-16(15(24)7-8-23(14)17)18(25)22-12-4-2-1-3-11(12)20/h1-6,9,24H,7-8H2,(H,22,25)

InChI Key

LRRMMDLRIBPLLY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C=C(C=C3)F)N=C2C(=C1O)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Core Heterocycle Formation

The pyrido[1,2-a]benzimidazole scaffold is central to the molecule. A plausible synthetic route involves:

  • Benzimidazole Ring Construction : Condensation of o-phenylenediamine with a carbonyl compound (e.g., aldehyde or ketone) under acidic or basic conditions.
  • Pyrido Ring Cyclization : Introduction of a pyridine ring via nucleophilic substitution or cyclization reactions. For example, alkylation or acylation of the benzimidazole intermediate followed by intramolecular cyclization.

Fluorine Incorporation :

  • Direct Fluorination : Use of fluorinating agents (e.g., DAST, Selectfluor) to introduce fluorine at the 7-position of the pyrido[1,2-a]benzimidazole core.
  • Precursor Synthesis : Utilization of fluorinated starting materials (e.g., 2-fluorophenylamine) for the carboxamide group.

Carboxamide Functionalization

The carboxamide group at the 4-position is likely formed via:

  • Coupling Reactions : Activation of a carboxylic acid (e.g., with EDC/HOBt or HATU) followed by reaction with 2-fluoroaniline.
  • Amide Formation : Direct amidation of a carboxylic acid intermediate with 2-fluoroaniline under catalytic conditions (e.g., DMAP, DCC).

Purification and Crystallization Strategies

Crystallization is critical for isolating the final product with high purity. Patent WO2016117814A2 describes methods for crystallizing similar benzimidazole derivatives, which may apply to RWJ-51204:

Parameter Conditions Outcome
Solvent System Acetonitrile or methanol as primary solvent; water/isopropyl ether as anti-solvent Induces crystallization of Form A with characteristic XRD peaks.
Temperature Control Heating to 50–120°C followed by cooling to room temperature Enhances solubility and induces nucleation.
Aging Stirring for 12–48 hours at room temperature Improves crystal quality and yield (e.g., 45 g isolated in one example).

Analytical Characterization :

  • X-Ray Powder Diffraction (XRPD) : Confirms crystalline Form A with peaks at 8.1°, 10.0°, 12.6°, etc..
  • Infrared (IR) Spectroscopy : Absorption peaks at 832 cm⁻¹, 1071 cm⁻¹, and 1598 cm⁻¹ indicate functional groups (e.g., C-F, C=O).

Challenges and Optimization

Synthesis of fluorinated heterocycles often faces challenges:

Steric and Electronic Effects

  • Fluorine Substituents : Electron-withdrawing fluorine atoms may hinder nucleophilic reactions, necessitating catalysts (e.g., Pd-mediated couplings).
  • Ring Strain : The tetrahydropyrido[1,2-a]benzimidazole system may require milder conditions to prevent decomposition.

Scalability and Yield

  • Column Chromatography : Avoided in large-scale processes due to cost and time. Instead, crystallization (as in WO2016117814A2) is preferred for purification.
  • Anti-Solvent Selection : Water or isopropyl ether is effective for precipitating the compound, balancing solubility and crystal growth.

Comparative Analysis of Analogous Compounds

While direct data for RWJ-51204 is sparse, insights can be drawn from structurally related compounds:

Compound Key Reaction Yield/Conditions Reference
Posaconazole intermediates Grignard reactions, tritylation Multi-step, low yields (prior art)
Quinolinone-3-carboxamides (e.g., VX-770) Coupling of carboxylic acids with amines 84% yield using thionyl chloride
Atovaquone (antiparasitic) Decarboxylative alkylation 42% overall yield (vs. 4% prior)

Proposed Synthetic Route

Based on the above, a hypothetical synthesis pathway for RWJ-51204 includes:

  • Benzimidazole Core Synthesis : Condensation of o-phenylenediamine with a fluorinated ketone.
  • Pyrido Ring Formation : Cyclization via alkylation or acylation.
  • Fluorination : Introduction of the 7-fluoro substituent post-cyclization.
  • Carboxamide Coupling : Amidation with 2-fluoroaniline.
  • Crystallization : Using acetonitrile/water or methanol/isopropyl ether systems.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: Halogen substitution reactions can occur, especially involving the fluorine atoms. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The fluorine atoms in the structure can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several derivatives, differing primarily in substituents at the 5-position of the pyrido[1,2-a]benzimidazole core. Below is a comparative analysis based on available

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Applications Source
7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide (Target Compound) C₁₉H₁₃F₂N₃O₂ 377.33 - H at 5-position Undisclosed (structural analog data)
5-(Ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide C₂₁H₁₉F₂N₃O₃ 399.40 - Ethoxymethyl at 5-position Healing drugs (broad spectrum)
2-[4-(Dimethylamino)phenyl]-9-fluoro-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one C₂₃H₂₆FN₅O 423.49 - Dimethylaminophenyl, methylpiperazinyl Kinase inhibitors (patented)
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide C₂₁H₁₆FN₃O 361.37 - Imidazo[1,2-a]pyrimidine core Anticancer candidates (preclinical)

Key Observations:

Fluorine atoms in both the target compound and its analogs contribute to metabolic stability and electronic effects, improving binding to hydrophobic pockets in biological targets .

Core Heterocycle Variations: The pyrido[1,2-a]benzimidazole core in the target compound differs from the pyrido[1,2-a]pyrimidinone () and imidazo[1,2-a]pyrimidine () scaffolds. These variations influence ring planarity and hydrogen-bonding capacity, affecting target selectivity .

Pharmacological Potential: The ethoxymethyl-substituted analog () is explicitly marketed for "healing drugs," likely due to anti-inflammatory or wound-healing properties inferred from its carboxamide and fluorinated motifs .

Synthetic and Industrial Relevance :

  • The ethoxymethyl analog is produced at scale (1–100 metric tons/day) with 99% purity under GMP conditions, highlighting its commercial viability compared to less-documented derivatives .

Biological Activity

7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide, also known as RWJ-51204, is a compound of considerable interest in pharmacological research due to its potential anxiolytic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H19F2N3O3
  • Molecular Mass : 399.39 g/mol
  • CAS Registry Number : 205701-85-5

RWJ-51204 exhibits its pharmacological effects primarily through modulation of the GABA_A receptor. It binds selectively to the benzodiazepine site on these receptors with a high affinity (K_i = 0.2-2 nM) but has lower intrinsic activity compared to full agonists like diazepam and lorazepam. This partial agonist activity suggests it may provide anxiolytic effects without the full spectrum of side effects associated with stronger benzodiazepines .

Anxiolytic Effects

In various animal models, RWJ-51204 has demonstrated significant anxiolytic efficacy:

  • Pentylenetetrazole-induced Seizure Inhibition : ED50 = 0.04 mg/kg.
  • Vogel Conflict Test in Rats : ED50 = 0.36 mg/kg.
  • Elevated Plus-Maze Test in Rats : Minimal effective dose = 0.1 mg/kg.
  • Conflict Test in Squirrel Monkeys : ED50 = 0.49 mg/kg.

These results indicate that RWJ-51204 effectively reduces anxiety-like behaviors across multiple test paradigms .

Neuroprotective Properties

Research indicates that RWJ-51204 may also possess neuroprotective properties. It has been shown to attenuate motor impairment induced by chlordiazepoxide in mice, suggesting a potential for reducing side effects commonly associated with traditional anxiolytics .

Case Studies and Research Findings

StudyFindings
Study on GABA_A Receptors RWJ-51204 selectively binds to GABA_A receptors and exhibits partial agonist activity similar to other anxiolytics .
Animal Model Assessments Demonstrated significant anxiolytic effects in various behavioral tests with low effective doses .
Neuroprotection Studies Reduced motor impairment in mice models indicates potential for minimizing side effects associated with anxiety treatments .

Comparative Analysis

RWJ-51204's biological activity can be compared with other known anxiolytics:

CompoundBinding Affinity (K_i)Anxiolytic Efficacy (ED50)
RWJ-512040.2-2 nM0.04 - 0.49 mg/kg
DiazepamHighVariable
LorazepamHighVariable

This comparison highlights RWJ-51204's unique position as a selective partial agonist that may offer therapeutic benefits without the full range of side effects seen with traditional benzodiazepines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.